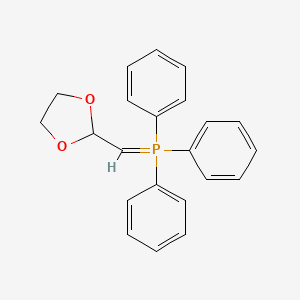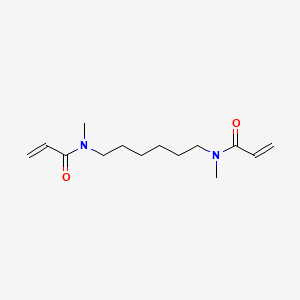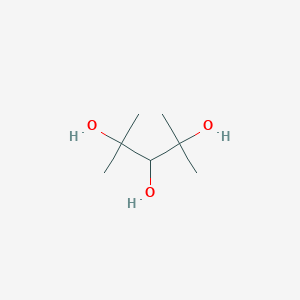
2,4-Dimethylpentane-2,3,4-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dimethylpentane-2,3,4-triol is an organic compound with the molecular formula C7H16O3 It is a branched triol, meaning it contains three hydroxyl (-OH) groups attached to a carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylpentane-2,3,4-triol can be achieved through several methods. One common approach involves the hydroxylation of 2,4-Dimethylpentane using strong oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions. The reaction typically requires a solvent like acetone or dichloromethane and is carried out at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes where the starting material, 2,4-Dimethylpentane, is subjected to catalytic oxidation. Catalysts such as platinum or palladium on carbon (Pt/C or Pd/C) can be used to facilitate the reaction, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
2,4-Dimethylpentane-2,3,4-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products
Oxidation: Formation of 2,4-Dimethylpentane-2,3,4-trione or corresponding carboxylic acids.
Reduction: Formation of 2,4-Dimethylpentane or partially reduced alcohols.
Substitution: Formation of halogenated derivatives or amines.
科学研究应用
2,4-Dimethylpentane-2,3,4-triol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dimethylpentane-2,3,4-triol involves its interaction with molecular targets through its hydroxyl groups. These groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include oxidation-reduction reactions, substitution reactions, and the formation of hydrogen-bonded complexes.
相似化合物的比较
Similar Compounds
2,4-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking hydroxyl groups.
2,3-Dimethylbutane-2,3-diol: A diol with two hydroxyl groups on adjacent carbon atoms.
2,2,4-Trimethylpentane: An isomer with a different arrangement of methyl groups.
Uniqueness
2,4-Dimethylpentane-2,3,4-triol is unique due to its three hydroxyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. Its branched structure and multiple functional groups make it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
79418-09-0 |
|---|---|
分子式 |
C7H16O3 |
分子量 |
148.20 g/mol |
IUPAC 名称 |
2,4-dimethylpentane-2,3,4-triol |
InChI |
InChI=1S/C7H16O3/c1-6(2,9)5(8)7(3,4)10/h5,8-10H,1-4H3 |
InChI 键 |
AIUFBIQURVCZNA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C(C(C)(C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


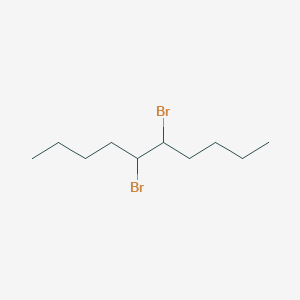
![[3,5-Diacetyloxy-4-[[2-chloroethyl(nitroso)carbamoyl]amino]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B14441811.png)
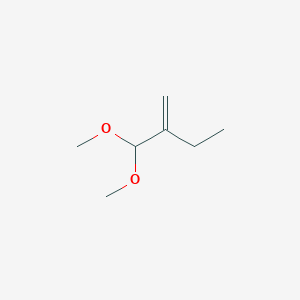

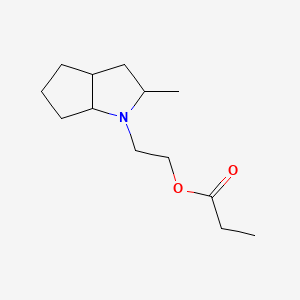

![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)



![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)

